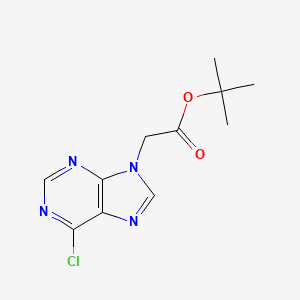

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(6-chloropurin-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOAUNKLMWOASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC2=C1N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 6-chloropurine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer drug development. Its purine structure is critical for interactions with biological molecules, making it a candidate for further modifications to enhance efficacy.

Research indicates that the compound may interact with enzymes and receptors involved in cellular signaling pathways. The presence of the chlorine atom and the ester group contributes to its binding affinity, influencing biochemical pathways. Notably, studies have shown modest antiproliferative activity against cancer cell lines, suggesting its potential as an anticancer agent .

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex purine derivatives. Its versatility allows it to participate in various chemical reactions, including substitution and hydrolysis, leading to diverse products.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various purine derivatives, including this compound, on breast cancer cell lines. The results indicated that while the compound exhibited modest growth inhibition (GI < 30%), it demonstrated potential when modified for increased lipophilicity .

Case Study 2: Enzyme Interaction

Research into the interaction of this compound with heat shock protein 90 (Hsp90) revealed promising avenues for cancer treatment. The study suggested that modifications to enhance binding affinity could lead to more potent inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Ethyl 2-(6-chloropurin-9-yl)acetate (CAS 56791-59-4)

- Molecular Formula : C₉H₉ClN₄O₂; MW : 240.63.

- Properties : Lacks the tert-butyl group, resulting in reduced steric hindrance and higher solubility in polar solvents. Boiling point: 396.4°C; density: 1.52 g/cm³ .

- Applications : Used as an intermediate in antiviral agents but exhibits shorter metabolic half-life compared to tert-butyl derivatives .

Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS 171827-50-2)

- Molecular Formula : C₉H₈Cl₂N₄O₂; MW : 275.07.

- Structural Difference : Contains a 2,6-dichloro substitution on the purine ring, enhancing electrophilicity and reactivity in cross-coupling reactions .

- Synthesis : Prepared via direct chlorination of purine precursors, yielding a higher halogen content for targeted drug design .

Analogues with Modified Substituents on the Purine Ring

(2-Chloro-6-pyrrolidin-1-yl-9H-purin-9-yl)acetic Acid

- Molecular Formula : C₁₁H₁₃ClN₆O₂; MW : 296.71.

- Key Feature : Pyrrolidine substituent at position 6 introduces hydrogen-bonding capability, improving target binding affinity (e.g., kinase inhibition) .

- Comparison : Unlike the tert-butyl ester, this compound’s free carboxylic acid group increases polarity, limiting blood-brain barrier permeability .

2-(tert-Butyl)-6-chloro-9H-purine (CAS 733736-31-7)

- Molecular Formula : C₉H₁₁ClN₄; MW : 210.64.

- Structural Difference : The tert-butyl group is directly attached to the purine ring (position 2) instead of the acetoxy side chain. This alters electronic distribution, reducing nucleophilic attack susceptibility .

Sugar-Modified Purine Derivatives

2-((6-Chloro-9H-purin-9-yl)methoxy)ethyl Acetate (5a)

- Molecular Formula : C₁₀H₁₁ClN₄O₃; MW : 270.65.

- Properties : Methoxyethyl side chain enhances water solubility (94% synthesis yield) but reduces enzymatic stability compared to tert-butyl esters .

- Application : Intermediate in prodrug formulations for improved bioavailability .

Comparative Analysis of Key Properties

Biological Activity

tert-Butyl 2-(6-chloro-9H-purin-9-yl)acetate is a purine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a purine base, suggests that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism.

The molecular formula of this compound is C11H14ClN5O2, with a molecular weight of 283.71 g/mol. Its melting point ranges from 147 to 149 °C, and it has a predicted boiling point of approximately 491.3 °C. The compound is categorized as a tert-butyl ester, which is significant for its solubility and reactivity in biological systems .

The biological activity of this compound can be attributed to its structural similarity to nucleosides and nucleotides, which play critical roles in cellular processes. Purine derivatives are often involved in:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as kinases and phosphatases, which are crucial in signal transduction pathways.

- Antiviral Properties : Some purine analogs exhibit antiviral activity by mimicking natural substrates, thereby interfering with viral replication mechanisms.

Case Studies

- Antiviral Activity : A study demonstrated that related purine derivatives can inhibit the replication of certain viruses by acting as competitive inhibitors of viral polymerases. Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against RNA viruses .

- Cell Proliferation Inhibition : Research on similar compounds has indicated that they can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation. For instance, compounds that share structural motifs with this compound have been shown to downregulate oncogenes and upregulate tumor suppressor genes .

Pharmacological Profile

The pharmacological properties of this compound include:

| Property | Value |

|---|---|

| Molecular Weight | 283.71 g/mol |

| Melting Point | 147 - 149 °C |

| Solubility | Soluble in organic solvents |

| Bioavailability | Potentially high due to esterification |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(6-chloro-9H-purin-9-yl)acetate, and how can researchers mitigate common side reactions?

The compound is typically synthesized via alkylation of purine derivatives. For example, in a documented procedure, N-(6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide was alkylated using tert-butyl bromoacetate in the presence of NaH in DMF, yielding the target compound in 23% yield . Key considerations:

- Side reactions : Competing O-alkylation or over-alkylation may occur. Use anhydrous conditions and controlled stoichiometry (e.g., 1.2 equivalents of alkylating agent) to minimize impurities.

- Workup : Quench excess NaH with methanol and purify via hot ethyl acetate extraction to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming regioselectivity and ester linkage integrity. Key signals include the tert-butyl group (δ 1.42–1.53 ppm) and the purine CH-8 proton (δ 7.70 ppm) .

- Mass spectrometry (MS) : ESI-MS (e.g., [M+Na] at m/z 358.2) validates molecular weight and purity .

- HPLC : Use reverse-phase methods with UV detection (λ = 254 nm) to assess purity and stability .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) under a fume hood. Avoid inhalation or skin contact, as acute toxicity data are incomplete .

- Storage : Store in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation of 6-chloropurine derivatives?

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) to deprotonate the purine N9 position selectively .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-situ H NMR to detect undesired O-alkylation products .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., tert-butyl ester cleavage) .

- Light sensitivity : Expose samples to UV light (254 nm) and monitor photodegradation using LC-MS .

Q. What mechanisms underlie the biological activity of 6-chloropurine derivatives, and how can they be probed?

- Purine mimicry : The 6-chloro group enhances electrophilicity, facilitating covalent interactions with target enzymes (e.g., kinases). Use competitive inhibition assays with ATP analogs to study binding .

- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) and compare with non-chlorinated analogs to isolate the chloro group’s contribution .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Method standardization : Replicate solubility tests in DMSO, water, and ethanol using gravimetric analysis (post-lyophilization) or UV-vis calibration curves.

- Cross-validation : Compare results with independent sources (e.g., PubChem or institutional databases) to identify methodological discrepancies .

Q. What degradation pathways are observed under acidic or basic conditions, and how are they characterized?

- Acidic hydrolysis : The tert-butyl ester cleaves to form acetic acid and 6-chloropurine. Monitor via H NMR (disappearance of δ 1.42–1.53 ppm) .

- Basic conditions : Ester saponification generates carboxylate derivatives. Use HPLC-MS to detect m/z shifts corresponding to degradation products .

Q. How do surface interactions (e.g., glassware, polymers) affect the compound’s reactivity in solution?

- Adsorption studies : Quantify compound loss in polydimethylsiloxane (PDMS) containers vs. glass via LC-MS. Pre-rinse surfaces with inert solvents (e.g., acetonitrile) to minimize adsorption .

- Reactivity modulation : Add surfactants (e.g., Tween-20) to reduce interfacial interactions and stabilize the compound in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.